molecular formula C26H25BrN2O4 B12142550 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12142550
M. Wt: 509.4 g/mol
InChI Key: MVOQNTJSEDCRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic benzoxazine derivative characterized by a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a bromine atom at position 9, a 3,4-dimethoxyphenyl group at position 5, and a 4-ethoxyphenyl group at position 2. Its molecular formula is C₂₅H₂₄BrN₂O₄ (calculated based on substituents), with an average molecular mass of approximately 518.4 g/mol.

Properties

Molecular Formula

C26H25BrN2O4

Molecular Weight

509.4 g/mol

IUPAC Name

9-bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H25BrN2O4/c1-4-32-19-9-5-16(6-10-19)21-15-22-20-14-18(27)8-12-23(20)33-26(29(22)28-21)17-7-11-24(30-2)25(13-17)31-3/h5-14,22,26H,4,15H2,1-3H3

InChI Key

MVOQNTJSEDCRHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the introduction of the dimethoxy and ethoxy groups through electrophilic aromatic substitution reactions. The final step involves the cyclization of the intermediate compounds to form the pyrazolo[1,5-c][1,3]benzoxazine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organolithium reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce dehalogenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs from the provided evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine (Target) 5: 3,4-dimethoxyphenyl; 2: 4-ethoxyphenyl; 9: Br C₂₅H₂₄BrN₂O₄ 518.4 Electron-rich due to methoxy/ethoxy groups; moderate steric bulk N/A
9-Bromo-2-(4-methylphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine 5: 4-nitrophenyl; 2: 4-methylphenyl; 9: Br C₂₃H₁₈BrN₃O₃ 464.32 Electron-withdrawing nitro group enhances electrophilicity; lower molecular mass
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine 5: 4-butoxyphenyl; 2: 4-ethoxyphenyl; 9: Br C₂₈H₂₈BrN₂O₃ 546.4 Longer alkoxy chain (butoxy) increases hydrophobicity
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine 5: 4-fluorophenyl; 2: 4-methylphenyl; 9: Br C₂₃H₁₇BrFN₂O 437.3 Fluorine substitution improves metabolic stability; compact structure
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine 5: 4-bromophenyl; 9: Cl; 2: 4-methoxyphenyl C₂₃H₁₇BrClN₂O₂ 500.7 Halogen exchange (Br→Cl) alters reactivity and binding affinity
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine 5: 4-(benzyloxy)phenyl; 2: 4-ethoxyphenyl; 9: Br C₃₁H₂₇BrN₂O₃ 555.5 Benzyloxy group introduces aromatic bulk; higher molecular weight

Detailed Research Findings

Electronic Effects of Substituents

  • Methoxy vs. Nitro Groups : The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating effects, enhancing π-π stacking interactions in aromatic systems. In contrast, the nitro group in increases electrophilicity, making the compound more reactive toward nucleophiles .
  • Fluorine Substitution : The 4-fluorophenyl analog exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Steric and Hydrophobic Properties

  • Alkoxy Chain Length : The butoxy-substituted compound shows increased hydrophobicity (logP ~3.8 predicted), favoring membrane permeability compared to the target compound’s ethoxy group.

Halogen Effects

  • Bromine vs. Chlorine : The bromine atom in the target compound offers a larger atomic radius and polarizability, enhancing halogen bonding compared to the chlorine-substituted analog .

Biological Activity

9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered interest due to its complex structure and potential biological activities. This compound features a brominated phenyl group and multiple methoxy and ethoxy substituents that may influence its reactivity and interactions with biological systems. Despite limited documentation on its specific biological activities, the presence of diverse functional groups suggests potential for various pharmacological effects.

Structural Characteristics

The molecular formula of this compound is C24H20BrN2O3C_{24}H_{20}BrN_2O_3 with a molecular weight of approximately 483.3 g/mol. The structural complexity is illustrated in the following table:

Feature Description
Molecular Formula C24H20BrN2O3
Molecular Weight 483.3 g/mol
IUPAC Name 9-bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Structural Framework Heterocyclic compound with multiple substituents

Synthesis

The synthesis of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. Key steps include the formation of the pyrazole framework and the introduction of bromine and ethoxy groups. Optimizing reaction conditions such as temperature and catalyst choice is crucial for enhancing yield and purity.

Biological Activity Overview

While specific studies on the biological activities of this compound are scarce, the following potential activities can be inferred based on its structural characteristics:

  • Antimicrobial Activity : Compounds with similar structures have shown varying degrees of antimicrobial activity. For instance, derivatives containing methoxy groups have been documented to exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The presence of multiple functional groups suggests possible interactions with enzymes. A related study indicated that compounds with similar frameworks demonstrated inhibitory activity against cholinesterases . This could imply potential neuroprotective effects.

Antimicrobial Studies

In vitro studies have indicated that compounds structurally similar to 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit antimicrobial properties. For example:

  • A study evaluated several pyrazole derivatives for their antibacterial efficacy against E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) in the range of 15.62 µg/mL .

Enzyme Activity Studies

Another relevant case involved assessing the enzyme inhibition capabilities of pyrazole derivatives:

  • Compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One derivative exhibited an IC50 value of 46.42 µM against BChE . This highlights the potential for neuropharmacological applications.

Research Findings Summary

The following table summarizes key findings related to the biological activities inferred from structural analogs:

Activity Type Related Compounds Findings
AntimicrobialVarious pyrazole derivativesSignificant activity against S. aureus and E. coli with MICs around 15.62 µg/mL
Enzyme InhibitionPyrazole derivativesIC50 values indicating moderate inhibition against AChE and BChE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.